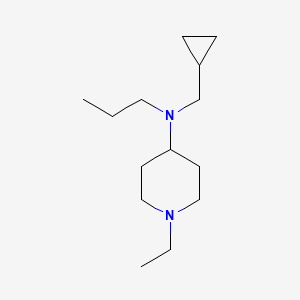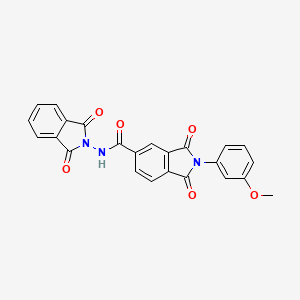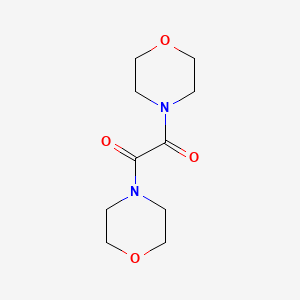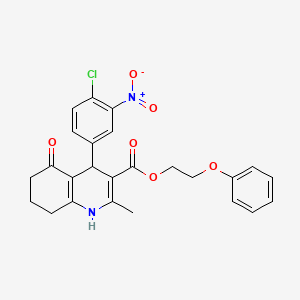![molecular formula C18H11F3N2O4 B5060420 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5060420.png)
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide, also known as NTTF, is a synthetic compound that belongs to the class of furan-based compounds. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The precise mechanism of action of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been found to inhibit the activity of certain enzymes that play a crucial role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to modulate various biochemical and physiological processes in cells. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been shown to inhibit the expression of certain genes that are involved in the regulation of cell cycle and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in lab experiments include its high potency and selectivity towards cancer cells, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, the limitations of using 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in lab experiments include its potential toxicity towards normal cells and its poor solubility in water.
Direcciones Futuras
There are several future directions for the research on 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide. One possible direction is to investigate the potential of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide as a therapeutic agent for the treatment of various inflammatory diseases. Another direction is to explore the use of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide as a building block for the synthesis of novel furan-based compounds with improved properties. Additionally, further studies are needed to elucidate the precise mechanism of action of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide and its potential toxicity towards normal cells.
Métodos De Síntesis
The synthesis of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide involves the reaction of 2-nitrobenzaldehyde and 2-(trifluoromethyl)phenylboronic acid with furfurylamine in the presence of palladium catalysts. The reaction proceeds under mild conditions and yields the desired product in good yields.
Aplicaciones Científicas De Investigación
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4/c19-18(20,21)12-6-2-3-7-13(12)22-17(24)16-10-9-15(27-16)11-5-1-4-8-14(11)23(25)26/h1-10H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMKWYVVKZHOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2-allylphenoxy)ethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5060349.png)
![3-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5060357.png)
![2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5060365.png)


![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)methanamine](/img/structure/B5060379.png)
![5-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060380.png)


![N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5060402.png)
![2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide](/img/structure/B5060406.png)
amino]methyl}-2-ethoxyphenol](/img/structure/B5060408.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060412.png)